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molecular formula C10H13N B8642147 N,N-Dimethyl-2-phenylethen-1-amine CAS No. 10448-42-7

N,N-Dimethyl-2-phenylethen-1-amine

Cat. No. B8642147
M. Wt: 147.22 g/mol
InChI Key: SDYRIBONPHEWCT-UHFFFAOYSA-N
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Patent
US08147721B2

Procedure details

A mixture solution of 2,6-dinitrotoluene (18.2 g, 0.1 mol) and N,N-dimethylformamide dimethylacetal (28 mL, d=0.89, 0.2 mol) in anhydrous DMF (80 mL) was refluxed for 5 h. The mixture was then evaporated to concentrate to a reddish-black oil. After run flash column using CH2Cl2:MeOH (10:1) as eluent to give a red crystalline solid intermediate, 2,6-dinitro-trans-{circumflex over (α)}-dimethylaminostyrene (20.5 g, yield 86%).
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+]([O-])=O)[C:5]=1[CH3:13])([O-])=O.CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>CN(C=O)C>[CH3:16][N:17]([CH:19]=[CH:13][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:4]=1)[CH3:18]

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
28 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated
CONCENTRATION
Type
CONCENTRATION
Details
to concentrate to a reddish-black oil

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(C)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 139.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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